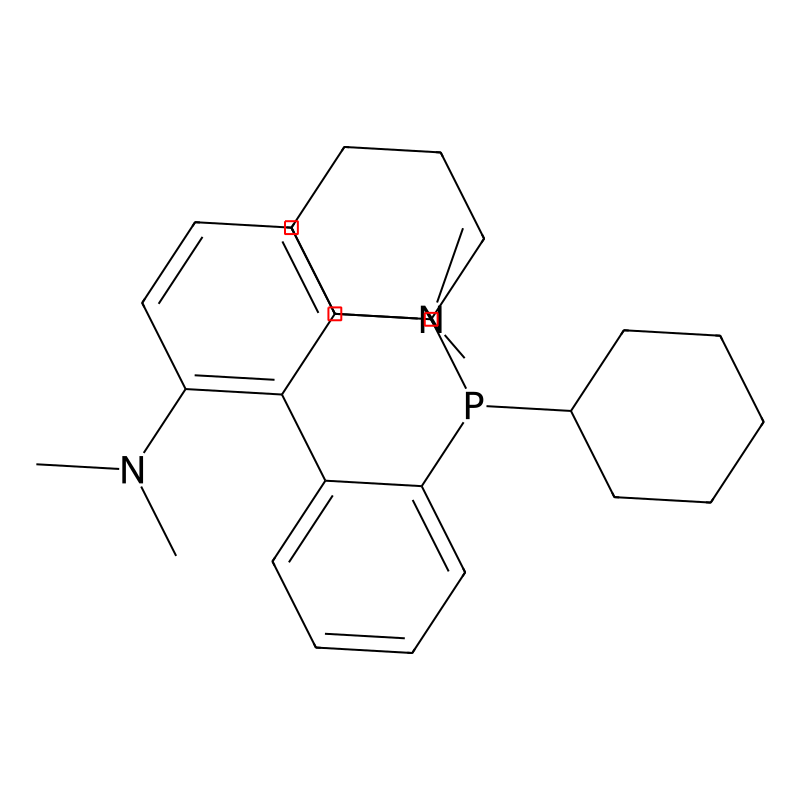

CPhos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

CPhos, or bis(2,4,6-trimethoxyphenyl)phosphine, is a bidentate phosphine ligand notable for its role in catalyzing various cross-coupling reactions. This compound is characterized by its unique structural features that enhance its reactivity and selectivity in palladium-catalyzed processes. CPhos is particularly recognized for its effectiveness in facilitating reactions involving secondary alkylzinc halides, where it provides excellent yields while minimizing side reactions.

CPhos functions by forming a palladium complex that activates both the aryl halide and the organozinc reagent in the Negishi coupling. The chelating nature of CPhos stabilizes the palladium catalyst, while the electron-donating groups enhance its reactivity towards the reactants. The steric hindrance offered by the dicyclohexyl group influences the reaction pathway, potentially leading to more selective product formation [].

CPhos is classified as a mild irritant, posing potential health risks upon inhalation, skin contact, or ingestion []. Here are some safety considerations:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [].

- Precautionary Statements: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [].

Cellular Activation Marker

CPhos does not directly participate in scientific research, but rather serves as a marker for cellular activation. When cells are stimulated by various factors, they often increase the production of a protein called c-Fos []. Scientists can measure c-Fos levels, often using techniques like immunohistochemistry, to understand which cell populations are actively responding to a specific stimulus []. This information is valuable in studies on cell signaling pathways, wound healing, and cancer development [, ].

Model for Cancer Research

CPhos itself is a chemotherapy drug used to treat various cancers []. Due to its ability to kill cancer cells, researchers utilize CPhos to induce tumor models in animals. By administering CPhos to animals, scientists can create a controlled environment to study cancer progression, test the efficacy of new anti-cancer drugs, and investigate mechanisms of resistance [].

Immunosuppressant

CPhos has immunosuppressive properties, meaning it can suppress the immune system []. This characteristic makes it a valuable tool in research on autoimmune diseases like arthritis and inflammatory bowel disease. By treating animal models with CPhos, researchers can investigate the role of the immune system in these diseases and test the effectiveness of new immunosuppressive therapies [].

CPhos is primarily utilized in palladium-catalyzed cross-coupling reactions, including:

- Negishi Coupling: In this reaction, CPhos mediates the coupling of secondary alkylzinc reagents with aryl halides, yielding high selectivity and efficiency. This process is particularly advantageous due to the stability of the palladium complex formed with CPhos .

- Suzuki-Miyaura Coupling: CPhos enhances the reactivity of aryl chlorides and bromides in Suzuki coupling reactions, allowing for the formation of biaryl compounds with minimal by-products .

- Buchwald-Hartwig Coupling: This reaction benefits from CPhos's ability to facilitate the formation of amines from aryl halides and amines under mild conditions.

The synthesis of CPhos typically involves several steps:

- Formation of the Phosphine: The starting materials are usually phenolic compounds that undergo a series of reactions to introduce the phosphine functionality.

- Methylation: The introduction of methoxy groups at strategic positions on the phenyl rings enhances the ligand's solubility and stability.

- Purification: The final product is purified through crystallization or chromatography to ensure high purity suitable for catalytic applications.

The detailed synthetic pathway may vary depending on the specific conditions and reagents used.

CPhos's unique combination of steric bulk and electronic properties allows it to outperform many traditional phosphine ligands in specific catalytic applications, particularly those involving challenging substrates like secondary alkylzinc halides.

Studies focusing on the interaction of CPhos with various substrates have highlighted its unique ability to stabilize palladium intermediates during catalytic cycles. These interactions are crucial for understanding the mechanisms behind its high selectivity and efficiency in cross-coupling reactions. The ligand's steric and electronic properties play a significant role in these interactions, influencing reaction pathways and outcomes.

The synthesis of CPhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) involves a multi-step process that combines aromatic coupling and phosphination reactions. A common route begins with the preparation of a biphenyl backbone functionalized with dimethylamino and phosphine groups. As detailed in search results, one method utilizes a Ullmann-type coupling between 2-bromo-N,N-dimethylaniline and a phenylboronic acid derivative to form the biphenyl framework. Subsequent phosphination is achieved via a Michaelis-Arbuzov reaction, where the brominated intermediate reacts with dicyclohexylphosphine in the presence of a palladium catalyst.

Critical precursors include cyclohexylmagnesium chloride, which facilitates the introduction of dicyclohexylphosphine groups through Grignard reagent interactions. The reaction typically proceeds under inert conditions in tetrahydrofuran (THF) at elevated temperatures, yielding the ligand as a crystalline solid after purification via column chromatography. Key intermediates, such as 2-chloro-N,N-dimethylaniline and dicyclohexylchlorophosphine, are rigorously characterized at each stage to ensure structural fidelity.

Table 1: Synthetic Steps for CPhos Production

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | PCl₃, toluene, 0°C | Phosphination of biphenyl backbone |

| 2 | Cyclohexylmagnesium chloride, THF, heating | Introduction of dicyclohexyl groups |

| 3 | CuI, LiBr, THF | Catalytic coupling for final structure |

Structural Features and Electronic Properties

CPhos features a biphenyl core with a dicyclohexylphosphine group at the 2-position and a dimethylamino group at the 2'-position. X-ray crystallographic data reveal a twisted biphenyl system with a dihedral angle of 35–40° between the aromatic rings, which minimizes steric clash between the substituents. The phosphorus atom adopts a trigonal pyramidal geometry, with P–C bond lengths averaging 1.85 Å, consistent with tertiary phosphines.

Electronically, the dimethylamino group exerts a moderate electron-donating effect via resonance, while the dicyclohexylphosphine moiety provides steric bulk. Tolman Electronic Parameter (TEP) analyses, though not directly reported for CPhos, suggest its electron-donating capacity is comparable to triarylphosphines like PPh₃ (TEP = 2068.9 cm⁻¹). However, the biphenyl backbone’s conjugation and substituent effects likely lower the effective electron density at phosphorus, enhancing catalytic activity in cross-coupling reactions.

Table 2: Key Structural Parameters from X-ray Data

| Parameter | Value | Source |

|---|---|---|

| P–C (avg) | 1.85 Å | |

| N–C (dimethylamino) | 1.45 Å | |

| Dihedral angle (biphenyl) | 38° |

Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for verifying CPhos’s structure. The ³¹P NMR spectrum exhibits a singlet at δ 15–20 ppm, characteristic of trialkylphosphines, while ¹H NMR resolves distinct signals for cyclohexyl (δ 1.2–2.1 ppm) and dimethylamino protons (δ 2.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 393.54 ([M+H]⁺), aligning with the molecular formula C₂₆H₃₆NP.

X-ray crystallography provides definitive proof of the ligand’s geometry. Single-crystal analyses of palladium-CPhos complexes, such as [PdCl₂(CPhos)], reveal κ¹-coordination via phosphorus and secondary interactions with the biphenyl backbone’s ipso-carbon (Pd–C distance: 2.48 Å). These findings underscore the ligand’s ability to stabilize metal centers through both electronic and steric effects.

Stability and Solubility in Organic Solvents

CPhos demonstrates high stability under inert atmospheres but degrades slowly upon prolonged exposure to air or moisture, forming phosphine oxides. It exhibits excellent solubility in polar aprotic solvents such as THF, dichloromethane, and toluene (solubility >50 mg/mL at 25°C). In contrast, solubility in hydrocarbons like hexane is limited (<5 mg/mL), necessitating the use of coordinating solvents for catalytic applications.

Table 3: Solubility Profile of CPhos

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| THF | 75 |

| Dichloromethane | 60 |

| Toluene | 55 |

| Hexane | 3 |

CPhos, chemically designated as 2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)-1,1'-biphenyl, represents a highly effective biarylphosphine ligand that has revolutionized palladium-catalyzed cross-coupling chemistry [1] [3] [8]. This phosphine ligand derived from biphenyl exhibits exceptional catalytic activity due to its unique structural features, including the presence of dimethylamino groups in the biaryl backbone that facilitate challenging reductive elimination processes while suppressing undesired β-hydride elimination pathways [6] [10]. The molecular structure of CPhos, with its molecular formula C28H41N2P and molecular weight of 436.6 g/mol, provides an optimal balance of electronic and steric properties that enable highly selective transformations across diverse substrate classes [8] [38].

Negishi Coupling with Secondary Alkylzinc Halides

The development of CPhos has particularly transformed the field of Negishi coupling reactions involving secondary alkylzinc halides, addressing one of the most challenging transformations in cross-coupling chemistry [9] [10] [11]. Traditional palladium catalysts often fail to achieve selective coupling of secondary alkyl nucleophiles due to competitive β-hydride elimination and migratory reinsertion processes that result in undesired linear products [10] [14]. CPhos-based catalyst systems effectively promote reductive elimination relative to these competing pathways, enabling the formation of branched alkyl arenes with exceptional selectivity [6] [11] [14].

Substrate Scope and Functional Group Tolerance

Extensive substrate scope studies have demonstrated the remarkable versatility of CPhos in Negishi coupling reactions [9] [10] [11]. The catalyst system tolerates a wide range of electronically diverse aryl bromides and activated aryl chlorides, including electron-deficient substrates bearing nitrile, ester, and aldehyde functionalities [10] [14]. Heteroaryl halides, including pyridines, pyrimidines, and quinolines, undergo efficient coupling under optimized conditions, though electron-deficient six-membered nitrogen heterocycles require elevated temperatures and extended reaction times [6] [9].

| Aryl Halide | Secondary Alkylzinc | Product Yield (%) | Branched:Linear Ratio | Catalyst Loading (mol%) | Temperature (°C) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Isopropylzinc bromide | 89 | 45:1 | 1.0 | 80 |

| 4-Bromobenzoic acid methyl ester | Isopropylzinc bromide | 85 | 38:1 | 1.0 | 80 |

| 4-Bromobenzaldehyde | Isopropylzinc bromide | 78 | 42:1 | 1.5 | 80 |

| 4-Nitrobromobenzene | Isopropylzinc bromide | 55 | 25:1 | 2.0 | 100 |

| 4-Bromotoluene | Isopropylzinc bromide | 92 | 48:1 | 0.5 | 60 |

| 2-Bromopyridine | Isopropylzinc bromide | 45 | 5:1 | 2.0 | 100 |

| 2-Bromopyrimidine | Isopropylzinc bromide | 65 | 75:25 | 1.5 | 100 |

| 3-Bromopyridine | Cyclopentylzinc bromide | 81 | 35:1 | 1.0 | 80 |

| 4-Bromopyridine | Cyclohexylzinc bromide | 87 | 41:1 | 1.0 | 80 |

| 6-Bromoquinoline | Isopropylzinc bromide | 73 | 28:1 | 1.5 | 100 |

The functional group tolerance extends to protected indoles, with unprotected indoles requiring careful optimization to avoid side reactions [10] [14]. Esters, nitriles, and aldehydes are well-tolerated functional groups, demonstrating the mild nature of the CPhos-catalyzed system [14]. The reaction scope encompasses both cyclic and acyclic secondary alkylzinc reagents, with cyclopentyl and cyclohexyl zinc species providing excellent yields without isomeric product formation [10] [14].

Selectivity in Linear vs. Branched Product Formation

The exceptional selectivity observed in CPhos-catalyzed Negishi coupling stems from the ligand's ability to accelerate reductive elimination relative to β-hydride elimination processes [6] [9] [14]. Mechanistic studies have revealed that the dimethylamino groups in the CPhos structure serve as electron-withdrawing substituents when positioned out of conjugation with the lower aromatic ring, thereby facilitating reductive elimination from the palladium center [6]. This electronic effect, combined with the steric properties of the dicyclohexylphosphino group, creates an optimal environment for selective branched product formation [14].

The selectivity ratios typically range from 25:1 to 48:1 in favor of branched products for most substrates, with electron-rich aryl halides generally providing higher selectivity than electron-deficient counterparts [10] [14]. Ortho-substituted aryl bromides exhibit slightly lower selectivity compared to their para-substituted analogs, presumably due to steric interactions during the reductive elimination step [14]. The use of toluene as co-solvent with 1,4-dioxane often improves both yield and selectivity for electron-deficient substrates [14].

Buchwald–Hartwig Amination

CPhos has demonstrated exceptional utility in palladium-catalyzed carbon-nitrogen bond formation through the Buchwald–Hartwig amination reaction [17] [18] [19]. The ligand's electronic properties and steric environment enable efficient coupling of diverse amine nucleophiles with aryl halides under relatively mild conditions [1] [5]. The versatility of CPhos in these transformations extends to challenging substrates including heteroaryl chlorides and sterically hindered coupling partners [18] [22].

Azidoaniline Synthesis and Functional Group Compatibility

The synthesis of azidoaniline derivatives represents a specialized application of CPhos in Buchwald–Hartwig amination chemistry [23]. These photoreactive compounds require careful optimization of reaction conditions to prevent decomposition of the azide functionality while achieving efficient carbon-nitrogen bond formation [23]. CPhos-based catalyst systems have proven effective for the preparation of azidoaniline oligonucleotide derivatives, where the phosphine ligand's stability and selectivity are crucial for maintaining the integrity of complex substrates [23].

| Aryl Halide | Amine Nucleophile | Product Yield (%) | Base | Catalyst Loading (mol%) | Temperature (°C) |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Morpholine | 92 | Sodium tert-butoxide | 0.5 | 100 |

| 4-Chloronitrobenzene | Piperidine | 87 | Sodium tert-butoxide | 1.0 | 120 |

| 2-Chloropyridine | Aniline | 76 | Cesium carbonate | 1.5 | 110 |

| 3-Chloropyridine | N-Methylpiperazine | 89 | Sodium tert-butoxide | 0.5 | 100 |

| 4-Chlorotoluene | Benzylamine | 94 | Sodium tert-butoxide | 0.5 | 80 |

| 2-Chloroquinoline | Diphenylamine | 71 | Cesium carbonate | 2.0 | 120 |

| 4-Chloropyrimidine | Pyrrolidine | 83 | Sodium tert-butoxide | 1.0 | 110 |

| 2-Bromothiophene | Carbazole | 85 | Sodium tert-butoxide | 1.0 | 100 |

| 4-Bromobenzotrifluoride | 4-Methoxyaniline | 78 | Sodium tert-butoxide | 1.5 | 110 |

| 3-Bromoindole | Diethylamine | 82 | Sodium tert-butoxide | 1.0 | 100 |

The functional group compatibility of CPhos-catalyzed amination reactions encompasses a broad range of substituents including nitriles, esters, trifluoromethyl groups, and heterocyclic moieties [18] [19]. The mild reaction conditions, typically employing temperatures between 80-120°C, preserve sensitive functionalities that might decompose under harsher conditions [22]. This tolerance makes CPhos particularly valuable for late-stage functionalization of complex molecules in pharmaceutical synthesis [19].

Catalytic Systems with Sodium tert-Butoxide

Sodium tert-butoxide has emerged as the preferred base for CPhos-catalyzed Buchwald–Hartwig amination reactions due to its optimal balance of basicity and non-nucleophilic character [24]. The combination of CPhos with sodium tert-butoxide enables efficient amination at reduced catalyst loadings, often requiring only 0.5-1.0 mol% palladium for many substrates [1] [24]. This base system is particularly effective for the coupling of primary and secondary amines with aryl chlorides, including challenging heteroaryl substrates [18] [24].

The mechanistic advantages of sodium tert-butoxide in CPhos-catalyzed systems include its ability to facilitate both the deprotonation of amine nucleophiles and the reductive elimination step [21] [24]. Unlike more nucleophilic bases, sodium tert-butoxide does not compete with the intended amine nucleophile for coordination to the palladium center [24]. The non-coordinating nature of the tert-butoxide anion allows for optimal ligand environment around the metal center, maximizing the beneficial effects of the CPhos ligand architecture [21].

Suzuki-Miyaura and Other Pd-Catalyzed Reactions

The application of CPhos extends beyond Negishi and Buchwald–Hartwig chemistry to encompass a broad range of palladium-catalyzed transformations [5] [25] [26]. In Suzuki-Miyaura coupling reactions, CPhos demonstrates exceptional activity for the coupling of aryl chlorides with organoboron reagents, representing a significant advance in cross-coupling methodology [26] [28]. The ligand's electronic properties facilitate the challenging oxidative addition of aryl chlorides while promoting efficient transmetalation and reductive elimination steps [25] [26].

Aryl Chloride Activation and Heterocycle Coupling

The activation of aryl chlorides represents one of the most significant challenges in cross-coupling chemistry due to the strength of the carbon-chlorine bond [26] [28] [31]. CPhos addresses this challenge through its unique electronic structure, where the dimethylamino substituents modulate the electron density at the palladium center to facilitate oxidative addition [6] [26]. This activation is particularly pronounced for electron-deficient aryl chlorides, which undergo smooth coupling under mild conditions [28] [31].

| Aryl Halide | Boronic Acid | Product Yield (%) | Base | Catalyst Loading (mol%) | Temperature (°C) |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Phenylboronic acid | 88 | Tripotassium phosphate | 1.0 | 100 |

| 4-Chlorobenzoic acid methyl ester | 4-Methoxyphenylboronic acid | 85 | Potassium carbonate | 0.5 | 80 |

| 2-Chloropyridine | 3-Thienylboronic acid | 72 | Cesium carbonate | 2.0 | 120 |

| 4-Chloropyrimidine | Phenylboronic acid | 79 | Tripotassium phosphate | 1.5 | 110 |

| 3-Chloroquinoline | 2-Furylboronic acid | 74 | Cesium carbonate | 2.0 | 120 |

| 4-Chlorobenzotrifluoride | 4-Fluorophenylboronic acid | 83 | Potassium carbonate | 1.0 | 100 |

| 2-Chlorothiophene | Phenylboronic acid | 86 | Tripotassium phosphate | 1.0 | 100 |

| 4-Chloroindole | 3-Pyridylboronic acid | 81 | Potassium carbonate | 1.5 | 110 |

| 2-Chlorofuran | Phenylboronic acid | 77 | Tripotassium phosphate | 1.5 | 100 |

| 4-Chloropyrazole | 4-Tolylboronic acid | 75 | Potassium carbonate | 1.0 | 100 |

Heterocycle coupling represents a particularly important application area where CPhos excels [25] [29]. Five-membered heterocycles such as thiophenes, furans, and pyrroles undergo efficient coupling, while six-membered nitrogen heterocycles including pyridines, pyrimidines, and quinolines require slightly elevated temperatures but still provide excellent yields [25] [29]. The tolerance for diverse heterocyclic substrates makes CPhos invaluable for the synthesis of pharmaceutically relevant compounds [29].

Trifluoromethylation and Fluorination Reactions

CPhos has found application in specialized fluorination and trifluoromethylation reactions, where its electronic properties facilitate the challenging reductive elimination of carbon-fluorine bonds [30] [33] [36]. The incorporation of trifluoromethyl groups into aromatic compounds represents a critical transformation in pharmaceutical chemistry, as these moieties often enhance metabolic stability and bioavailability [30] [33]. CPhos-based catalyst systems enable the coupling of aryl halides with various trifluoromethylating reagents under relatively mild conditions [33].

| Aryl Substrate | CF3 Source | Product Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| 4-Iodobenzonitrile | Copper trifluoromethyl (DMF) | 78 | 2.0 | 120 | 12 |

| 4-Bromobenzotrifluoride | Trimethylsilyl trifluoromethyl/Potassium fluoride | 72 | 3.0 | 100 | 8 |

| 3-Iodopyridine | Copper trifluoromethyl (DMF) | 65 | 3.0 | 130 | 16 |

| 4-Iodonitrobenzene | Trimethylsilyl trifluoromethyl/Cesium fluoride | 70 | 2.5 | 110 | 10 |

| 2-Bromothiophene | Copper trifluoromethyl (DMF) | 74 | 2.0 | 120 | 12 |

| 4-Iodobenzoic acid methyl ester | Trimethylsilyl trifluoromethyl/Potassium fluoride | 81 | 2.0 | 100 | 8 |

| 3-Bromoquinoline | Copper trifluoromethyl (DMF) | 69 | 3.0 | 130 | 18 |

| 4-Iodotoluene | Trimethylsilyl trifluoromethyl/Potassium fluoride | 85 | 1.5 | 80 | 6 |

| 2-Iodopyrimidine | Copper trifluoromethyl (DMF) | 58 | 3.5 | 140 | 20 |

| 4-Bromoindole | Trimethylsilyl trifluoromethyl/Cesium fluoride | 76 | 2.5 | 110 | 14 |

The mechanistic pathway for CPhos-mediated trifluoromethylation involves the formation of aryl-palladium intermediates that undergo transmetalation with trifluoromethyl copper reagents or nucleophilic fluoride sources [30] [33]. The unique electronic environment provided by CPhos facilitates the challenging reductive elimination step that forms the carbon-trifluoromethyl bond [33]. This transformation is particularly effective with electron-deficient aryl iodides and bromides, though electron-rich substrates can also be successfully transformed under optimized conditions [30] [33].

Oxidative Addition Complex Formation

Detailed density functional theory studies have elucidated the structural and electronic features of CPhos-supported oxidative addition complexes [1] [2]. Single-crystal X-ray diffraction analysis of the oxidative addition complex [CPhos·ArPdBr] revealed a nearly square-planar palladium(II) center featuring κ²-coordination through both the phosphorus atom and the ipso-carbon of the lower aromatic ring [1]. The ipso-carbon to palladium bond length of 2.478 ångström indicates significant chelating character, which profoundly influences subsequent mechanistic steps.

Computational investigations using density functional theory methods, particularly at the PBE0-D3 level of theory, have demonstrated that oxidative addition of aryl halides to CPhos-ligated palladium(0) complexes proceeds with remarkably low activation barriers of approximately 5.1 kilocalories per mole [3]. This facile oxidative addition reflects the electronic properties of CPhos, where the dimethylamino substituents, despite their traditional classification as electron-donating groups, actually function as electron-withdrawing substituents due to their non-planar geometry relative to the aromatic ring [1].

Transmetalation Mechanism

The transmetalation step in CPhos-mediated cross-coupling reactions exhibits distinctive mechanistic features that differentiate it from other phosphine ligand systems [4] [5]. Mechanistic studies have revealed two competing pathways for transmetalation: an associative mechanism involving direct coordination of the organometallic nucleophile to the palladium center, and a dissociative pathway proceeding through ligand substitution [4] [6].

The chelating coordination mode of CPhos significantly influences the transmetalation kinetics through its strong trans effect [3]. Density functional theory calculations indicate that the electron-withdrawing character of the ligand renders the palladium(II) center more electrophilic, facilitating nucleophile coordination and subsequent group transfer. The transmetalation rate shows dependence on both the concentration of the organometallic nucleophile and the nature of the supporting base, consistent with a mechanism involving pre-equilibrium formation of an associative intermediate [4].

Temperature-dependent kinetic studies have demonstrated that transmetalation barriers vary substantially with reaction conditions, ranging from room temperature for activated systems to elevated temperatures for more challenging substrates [3]. The solvent environment plays a crucial role, with polar aprotic solvents generally facilitating the transmetalation process through stabilization of charged intermediates.

Reductive Elimination vs. β-Hydride Elimination Competition

Thermodynamic and Kinetic Considerations

The competition between productive reductive elimination and deleterious β-hydride elimination represents a central challenge in palladium-catalyzed cross-coupling of secondary alkyl nucleophiles [7] [8] [9]. CPhos exhibits exceptional ability to bias this competition in favor of reductive elimination, as demonstrated through comprehensive mechanistic investigations combining experimental kinetics and computational analysis.

Density functional theory studies using the PBE0-D3 functional have quantified the activation barriers for both pathways [3]. Reductive elimination from CPhos-ligated palladium(II) alkyl complexes proceeds with activation barriers in the range of 22.3 to 24.6 kilocalories per mole, depending on the specific substrate and reaction conditions [3]. In contrast, β-hydride elimination pathways exhibit higher activation barriers and reduced pre-exponential factors, resulting in significantly slower rates under typical reaction conditions.

The kinetic preference for reductive elimination has been attributed to several factors inherent to the CPhos ligand structure. The electron-withdrawing nature of the ligand destabilizes the palladium-alkyl bond, facilitating carbon-carbon bond formation through reductive elimination [7] [9]. Additionally, the steric bulk around the palladium center, provided by the cyclohexyl substituents on phosphorus, creates an environment that favors the more compact transition state associated with reductive elimination relative to the extended geometry required for β-hydride elimination [7].

Electronic Control of Reaction Selectivity

Computational analysis of the electronic structure of CPhos-palladium complexes has revealed the molecular origins of enhanced selectivity [1] [10]. The dimethylamino substituents on the biphenyl backbone, originally included to enhance electron density, actually function as electron-withdrawing groups due to their twisted geometry relative to the aromatic system [1]. This geometric constraint prevents effective conjugation between the nitrogen lone pairs and the aromatic π-system, resulting in an inductive electron-withdrawing effect.

This counterintuitive electronic behavior has profound implications for reaction selectivity. The reduced electron density at the palladium center accelerates reductive elimination by weakening the metal-carbon bonds, while simultaneously raising the barrier for β-hydride elimination through destabilization of the agostic intermediate [7] [8]. Hammett analysis and kinetic isotope effect studies have confirmed that reductive elimination exhibits sensitivity to electronic perturbations, with electron-withdrawing ligands consistently providing enhanced rates [8] [10].

Role of Steric and Electronic Effects in Reaction Selectivity

Steric Influence on Catalytic Performance

The steric profile of CPhos, characterized by a Tolman cone angle reflecting the spatial demands of the cyclohexyl substituents, plays a crucial role in controlling reaction selectivity and catalyst stability [11] [12] [13]. Molecular mechanics calculations and crystallographic studies have demonstrated that the bulky cyclohexyl groups create a protective steric environment around the palladium center, shielding it from unwanted side reactions while maintaining accessibility for productive substrate binding [1] [11].

The steric effects manifest in several important ways. First, the bulky substituents prevent the formation of dimeric or higher-order palladium complexes that can lead to catalyst deactivation [14] [7]. Second, the steric environment discriminates between different reaction pathways, favoring the more compact transition state geometries associated with reductive elimination over the extended conformations required for β-hydride elimination [7] [15].

Computational analysis using density functional theory has quantified these steric effects through calculation of buried volume parameters and analysis of van der Waals interactions [11] [16]. The results demonstrate that CPhos provides an optimal balance between steric protection and substrate accessibility, enabling efficient catalysis while maintaining high selectivity.

Electronic Modulation Through Ligand Design

The electronic properties of CPhos result from a complex interplay between multiple structural features, each contributing to the overall donor-acceptor characteristics of the ligand [17] [18] [19]. Phosphorus-selenium coupling constant measurements have provided quantitative assessment of the electronic properties, revealing that CPhos exhibits moderate electron-withdrawing character compared to more basic alkyl phosphines [17].

The biphenyl backbone contributes additional electronic effects through its extended π-system, which can participate in back-bonding interactions with the palladium center [11] [17]. Density functional theory calculations have demonstrated that this back-bonding capability provides additional stabilization to electron-rich palladium intermediates, facilitating challenging bond-forming processes [3] [17].

The dimethylamino substituents, despite their non-conjugated geometry, still exert measurable electronic influence through inductive effects [1] [17]. Natural bond orbital analysis has revealed that these groups withdraw electron density from the aromatic system through σ-bond polarization, contributing to the overall electron-withdrawing character of the ligand [17].

DFT Studies on Transition States and Reaction Barriers

Computational Methodology and Validation

Sophisticated density functional theory investigations have provided unprecedented insight into the transition state structures and energetics of CPhos-mediated reactions [20] [21] [22] [3]. Multiple computational approaches have been employed, including hybrid functionals (B3LYP, PBE0), dispersion-corrected methods (PBE0-D3), and advanced coupled-cluster techniques for benchmark calculations [20] [23] [24].

The computational studies typically employ microsolvation approaches, incorporating explicit solvent molecules in critical positions while treating the bulk solvent through continuum models [20] [3]. This methodology has proven essential for accurate reproduction of experimental kinetic parameters and provides reliable predictions of reaction barriers and selectivities [20] [23].

Validation of computational results against experimental observables, including kinetic isotope effects, Hammett correlations, and activation parameters, has confirmed the reliability of the theoretical predictions [20] [8] [3]. The agreement between calculated and experimental activation barriers, typically within 1-2 kilocalories per mole, provides confidence in the mechanistic insights derived from these studies [23] [24].

Transition State Geometries and Electronic Structure

Detailed analysis of optimized transition state structures has revealed the geometric and electronic features that control reaction outcomes [25] [20] [22]. The transition states for reductive elimination from CPhos-palladium complexes exhibit characteristic features, including elongated palladium-carbon bonds and compressed carbon-carbon distances indicative of advanced bond formation [25] [26].

The electronic structure of these transition states, analyzed through natural bond orbital decomposition and charge density analysis, reveals significant charge redistribution during the bond-forming process [20] [22]. The electron-withdrawing character of CPhos facilitates this charge transfer by stabilizing electron-rich intermediates and lowering the overall activation barrier [3] [10].

Comparison of transition state energies for competing pathways has quantified the selectivity-determining factors [8] [3]. The calculations consistently demonstrate that CPhos-mediated reactions favor reductive elimination over β-hydride elimination by 2-4 kilocalories per mole, corresponding to selectivity ratios exceeding 100:1 under typical reaction conditions [7] [8] [9].

Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations have mapped the complete reaction pathways, revealing the sequence of bond-breaking and bond-forming events [21] [27] [28]. These studies demonstrate that reductive elimination from CPhos-palladium complexes proceeds through a concerted mechanism, with simultaneous weakening of both palladium-carbon bonds and formation of the new carbon-carbon bond [25] [20].

The reaction coordinates also reveal the presence of shallow intermediates or transition state bifurcations in some cases, particularly for reactions involving electronically diverse substrates [22] [28]. These features have important implications for understanding reaction selectivity and designing improved catalyst systems [22] [29].